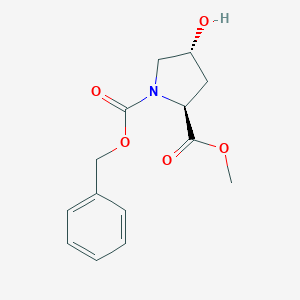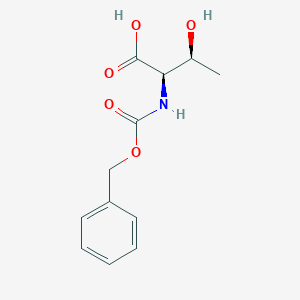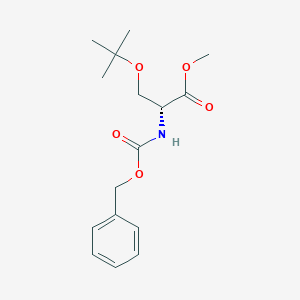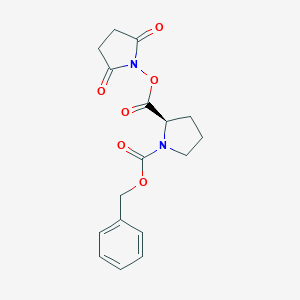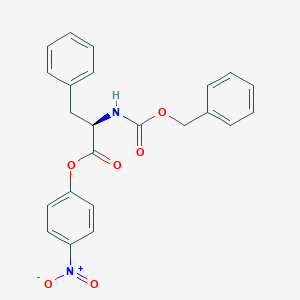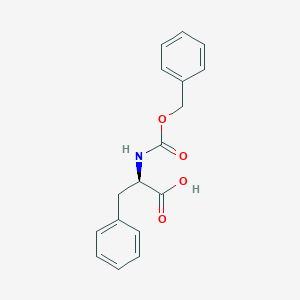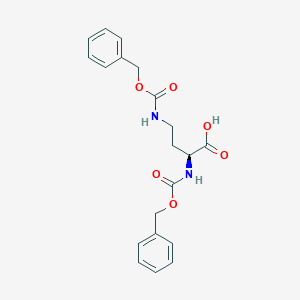
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
Overview
Description
“(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular weight of 237.26 . Its IUPAC name is (2S)-2-{[(benzyloxy)carbonyl]amino}butanoic acid . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 237.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of L-DOPS
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is used in the synthesis of (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (L-DOPS), a precursor to norepinephrine. This process involves condensation and hydrogenation steps with a high overall yield, indicating its utility in metabolic studies and drug development (Kurosawa & Nishioka, 1996).
Synthesis of Chemotherapeutic Agents
It has been used in the synthesis of potential metabolites of bendamustine (Cytostasan), a chemotherapeutic agent. This research disproved the assumption that the butanoic acid group in bendamustine is biotransformed into an ethanoic acid group in patients (Werner et al., 1991).
Organoselenium Compounds
The compound has been involved in studies of organoselenium compounds, specifically in reactions leading to the formation of γ- and δ-lactones, demonstrating its potential in organic synthesis and the development of new chemical reactions (Kumar et al., 2009).
Pharmaceutical Intermediates
It plays a role in the preparation of pharmaceutical intermediates like 4,4-Bis(4-fluorophenyl) butanoic acid, where it aids in the removal of undesired isomers through sulfonation, highlighting its importance in improving drug purity (Fan, 1990).
Homochiral α-Amino Acids Synthesis
This compound is also used in the synthesis of homochiral α-amino acids and bis(α-amino acids) with oligo(oxyethylene) chains. This synthesis is important for producing specific types of amino acids used in various biological and pharmaceutical applications (Bělohradský et al., 2003).
Rhodium-Catalyzed Asymmetric Hydrogenation
It has been used in studies exploring rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research contributes to the development of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antimicrobial Activity
Research has been conducted on the synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing this compound. This demonstrates its relevance in creating new antimicrobial agents (Mickevičienė et al., 2015).
Enzyme-linked Immuno-Sorbent Assay (ELISA) Development
The compound has been used in the development of ELISA methods for detecting residues of pesticides like carbofuran, showcasing its application in environmental and food safety (Yang et al., 2008).
Safety And Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLJGVZPXYNGT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428605 | |
| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid | |
CAS RN |
55478-23-4 | |
| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




